2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 4-methylphenyl substituent. The spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) introduces conformational rigidity, which may enhance binding selectivity in biological systems . The 4-methylphenyl group at position 7 contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-2-4-14(5-3-13)15-12-27-17-16(15)21-19(22-18(17)24)23-8-6-20(7-9-23)25-10-11-26-20/h2-5,12H,6-11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVOGOQOJZRROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Spirocyclic Moiety: The spirocyclic moiety is introduced via a nucleophilic substitution reaction. This involves reacting the thienopyrimidine intermediate with a spirocyclic precursor, such as 1,4-dioxa-8-azaspiro[4.5]decane, under controlled conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the spirocyclic moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced spirocyclic derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased stability or reactivity.
Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic moiety and thienopyrimidine core allow it to fit into active sites or binding pockets, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Key Observations :
- Spirocyclic vs. Linear Moieties: The target compound and Z250-0370 share the spirocyclic dioxa-aza ring, which distinguishes them from linear analogs like the benzylpiperazinyl derivative .
- Substituent Effects : Replacing the 4-fluorophenyl group in Z250-0370 with 4-methylphenyl marginally increases lipophilicity (logP ~2.78 vs. 2.75 for fluorine) due to the methyl group’s hydrophobic contribution .
- Thermal Stability : Methoxyphenyl derivatives (e.g., 3a) exhibit lower melting points (148–150°C) compared to hydroxylated analogs like 3b (303–304°C), highlighting the role of polar substituents in lattice energy .
Biological Activity
The compound 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity based on recent studies and findings, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a unique spirocyclic arrangement combined with a thieno[3,2-d]pyrimidine core, which is significant in influencing its biological properties. The molecular formula is , and it has a molecular weight of approximately 319.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The presence of the thieno and pyrimidine moieties suggests potential interactions with nucleic acid synthesis pathways and receptor-mediated signaling.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity:
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Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in various cancer cell lines by activating caspase pathways.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure .
-
Antimicrobial Properties :
- Preliminary tests demonstrate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL
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Neuroprotective Effects :
- The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage.
- Research Findings : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid-beta plaque formation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The compound shows moderate lipophilicity, suggesting good absorption characteristics.
- Distribution : Studies indicate that it can cross the blood-brain barrier, making it a candidate for neurological applications.
- Metabolism : Initial metabolic profiling suggests that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
Safety and Toxicology
Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
